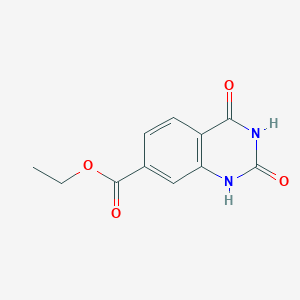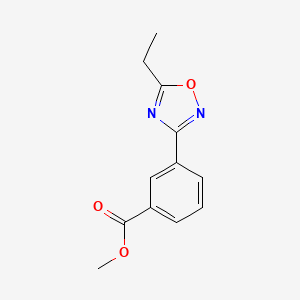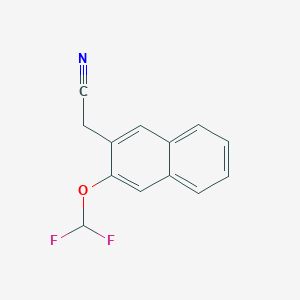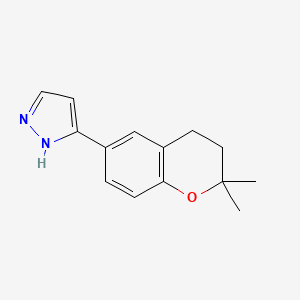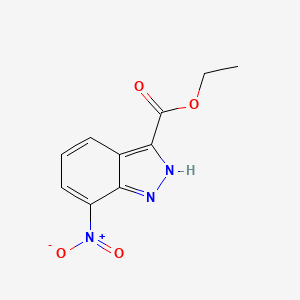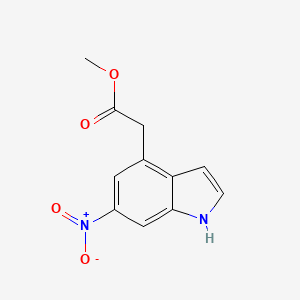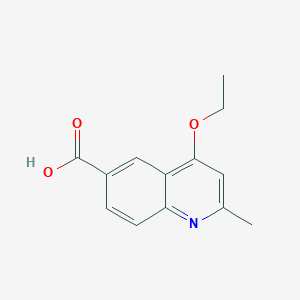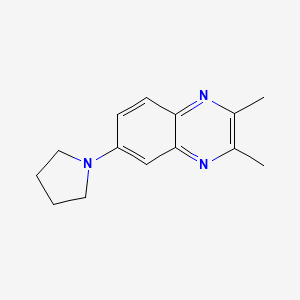
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrolidinyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as 2,3-butanedione under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Pyrrolidine with sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the pyrrolidinyl group, resulting in different reactivity and bioactivity.
6-(Pyrrolidin-1-yl)quinoxaline: Lacks the methyl groups, affecting its chemical properties and applications.
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of pyrrolidinyl, leading to different biological interactions.
Uniqueness
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is unique due to the combination of its quinoxaline core, methyl substitutions, and pyrrolidinyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H17N3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2,3-dimethyl-6-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C14H17N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
ATZNIKPJJLLPLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)
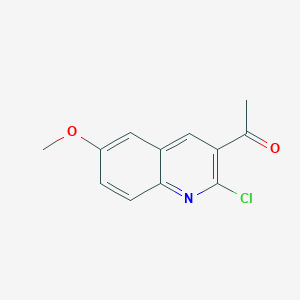
![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)
